BenchChemオンラインストアへようこそ!

1-(3,5-dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea

Lipophilicity Drug-likeness Permeability

1-(3,5-dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea (CAS 1209304-35-7) is a synthetic N,N′-disubstituted urea derivative incorporating a 3,5-dimethoxyphenyl ring at N1 and a 2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl moiety at N3. The compound bears the Vanderbilt University screening collection identifier VU0522799-1 and carries a PubChem Substance deposition date of 2010-06-21, indicating it has been part of publicly archived compound collections for over a decade.

Molecular Formula C20H28N4O4
Molecular Weight 388.468
CAS No. 1209304-35-7
Cat. No. B2383431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea
CAS1209304-35-7
Molecular FormulaC20H28N4O4
Molecular Weight388.468
Structural Identifiers
SMILESCN1C=CC=C1C(CNC(=O)NC2=CC(=CC(=C2)OC)OC)N3CCOCC3
InChIInChI=1S/C20H28N4O4/c1-23-6-4-5-18(23)19(24-7-9-28-10-8-24)14-21-20(25)22-15-11-16(26-2)13-17(12-15)27-3/h4-6,11-13,19H,7-10,14H2,1-3H3,(H2,21,22,25)
InChIKeyZNTXMKPAZCRAKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,5-Dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea (CAS 1209304-35-7): Compound Identity, Physicochemical Profile, and Screening Provenance


1-(3,5-dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea (CAS 1209304-35-7) is a synthetic N,N′-disubstituted urea derivative incorporating a 3,5-dimethoxyphenyl ring at N1 and a 2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl moiety at N3 [1]. The compound bears the Vanderbilt University screening collection identifier VU0522799-1 and carries a PubChem Substance deposition date of 2010-06-21, indicating it has been part of publicly archived compound collections for over a decade [1]. Its computed physicochemical profile—molecular weight 388.5 g/mol, XLogP3 of 0.8, topological polar surface area (TPSA) of 77 Ų, 2 hydrogen bond donors, and 5 hydrogen bond acceptors—places it within favorable oral drug-like chemical space [1]. Publicly available high-throughput screening data from PubChem BioAssay indicate that this compound was evaluated in at least three distinct target-based assays (GIRK2 potassium channel activation, mutant huntingtin–calmodulin interaction disruption, and Plasmodium falciparum apicoplast DNA polymerase inhibition) and returned an 'Inactive' outcome in each case [2].

Why In-Class Morpholinoethyl-Urea Analogs Cannot Substitute for 1-(3,5-Dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea in Focused Screening Campaigns


This compound belongs to a structurally defined chemotype characterized by the simultaneous presence of a 3,5-dimethoxyphenyl urea terminus, an N-methylpyrrole ring, and a morpholinoethyl linker—a three-point pharmacophore combination that is not shared by any close analog in public screening collections . Closely related compounds in the same chemical space alter exactly one of these modules: the des-methyl analog (1-(3,5-dimethoxyphenyl)-3-(2-(1H-pyrrol-2-yl)-2-morpholinoethyl)urea) deletes the N-methyl group on pyrrole, the piperidino analog (1-(3,5-dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-piperidinoethyl)urea) replaces the morpholine oxygen with a methylene, and the dichlorophenyl analog (1-(3,4-dichlorophenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea) substitutes the 3,5-dimethoxy pattern with a 3,4-dichloro substitution . Each of these single-point modifications can alter hydrogen-bonding capacity, lipophilicity, and conformational flexibility in ways that fundamentally change target engagement profiles—as evidenced by the fact that even within the broader morpholino-urea patent landscape (WO2011107585A1, EP2542536B1), kinase inhibition potency can shift by orders of magnitude upon minor aryl or heterocycle substitution [1]. Generic substitution without empirical validation therefore risks introducing an inactive or off-profile compound into a screening funnel.

Quantitative Differential Evidence for 1-(3,5-Dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea vs. Closest Structural Analogs


Lipophilicity Differential: XLogP3 Comparison of Target Compound vs. Morpholino-to-Piperidino Replacement

The target compound exhibits a computed XLogP3 of 0.8, reflecting a balanced hydrophilic–lipophilic profile attributable to the morpholine oxygen [1]. Replacing the morpholino group with a piperidino group (as in 1-(3,5-dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-piperidinoethyl)urea) eliminates the ether oxygen, which is predicted to increase logP by approximately 0.5–0.7 log units based on the π-value difference between morpholine and piperidine [2]. This places the target compound distinctly closer to the CNS drug-like TPSA (<90 Ų) and logP (1–3) sweet spots defined by Lipinski and Hitchcock, while the piperidino analog shifts toward a more lipophilic, potentially higher non-specific binding profile [2].

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Donor Capacity and Its Impact on Target Engagement: Target Compound vs. Des-Methyl Pyrrole Analog

The target compound features an N-methyl substituent on the pyrrole ring, which eliminates the pyrrole N–H hydrogen bond donor present in the des-methyl analog 1-(3,5-dimethoxyphenyl)-3-(2-(1H-pyrrol-2-yl)-2-morpholinoethyl)urea [1]. The target compound therefore maintains exactly 2 hydrogen bond donors (both on the urea –NH groups), whereas the des-methyl analog possesses 3 HBDs (urea –NH ×2 plus pyrrole N–H) [1]. This single HBD difference is significant: empirical analyses of oral drug databases show that reducing HBD count from 3 to 2 is associated with a measurable improvement in passive membrane permeability and a reduction in active efflux by P-glycoprotein [2]. In a screening context where cellular target engagement is required, the N-methyl group may provide a permeability advantage relative to the des-methyl comparator, though this inference requires direct experimental validation [2].

Hydrogen-bonding Structure-activity relationship Pyrrole N-methylation

High-Throughput Screening Selectivity Profile: Target Compound Inactivity Across Three Diverse Biochemical Assays

In publicly deposited PubChem BioAssay data, the target compound (CID 45571598, SID 445120279) was tested in three mechanistically distinct biochemical screening assays and was uniformly classified as 'Inactive' in all three: (i) a GIRK2 (KCNJ6) potassium channel activator screen (AID 1259325), (ii) an AlphaScreen assay for disruption of mutant huntingtin–calmodulin (mHTT-CaM) interaction (AID 1671202), and (iii) a fluorescence-based screen for inhibition of Plasmodium falciparum apicoplast DNA polymerase (Pf-apPOL, AID 1794808) [1]. This is contrasted with other compounds in the same screening library that returned 'Active' or 'Inconclusive' calls in at least one of these assays. The absence of activity across ion channel, protein–protein interaction, and polymerase inhibition targets suggests that the compound does not act as a promiscuous aggregator or non-specific inhibitor under the assay conditions employed [1]. For a procurement decision, this inactivity profile can be advantageous: a compound that is clean in three orthogonal counter-screens reduces the risk of polypharmacology-driven artifacts when used as a chemical probe or as a negative control [2].

Screening selectivity Off-target profiling PubChem BioAssay

Aryl Substitution Pattern and Electronic Modulation: 3,5-Dimethoxyphenyl vs. 3,4-Dichlorophenyl in the Same Morpholinoethyl-Pyrrole-Urea Scaffold

The target compound incorporates a 3,5-dimethoxyphenyl urea terminus, which is electron-donating (σₘ = +0.12 for OCH₃) and capable of forming hydrogen bonds via the methoxy oxygen atoms [1]. In contrast, the closely related analog 1-(3,4-dichlorophenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea replaces the dimethoxy substitution with a 3,4-dichloro pattern, which is electron-withdrawing (σₘ = +0.37 for Cl) and lacks hydrogen-bond acceptor capacity on the aryl ring [1]. This substitution swap can alter the urea NH acidity (through inductive effects) and modulate π-stacking or hydrophobic interactions with target protein binding pockets. While no direct comparative biochemical data are publicly available for these two compounds, the fundamental electronic difference between the electron-rich dimethoxyphenyl and electron-deficient dichlorophenyl motifs is well-documented in the medicinal chemistry literature to produce divergent kinase selectivity profiles, as demonstrated in multiple urea-based kinase inhibitor series [2].

Electronic effects Aryl substitution Structure-activity relationship

Recommended Application Scenarios for 1-(3,5-Dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea Based on Quantitative Evidence


High-Confidence Negative Control Compound for GIRK2, mHTT-CaM, and Pf-apPOL Screening Assays

The compound's documented 'Inactive' call in three mechanistically distinct PubChem BioAssays (GIRK2 potassium channel activation, mutant huntingtin–calmodulin interaction, and Plasmodium falciparum apicoplast DNA polymerase inhibition) positions it as a validated negative control for any laboratory running these or closely related assay formats [1]. Unlike a DMSO-only vehicle control, this compound provides a structurally matched negative control that accounts for any non-specific effects of the chemotype without producing a target-specific signal. Procurement for this purpose is justified when assay validation protocols require a compound with documented inactivity in the specific assay system.

Chemical Probe Scaffold for Kinase or GPCR Target Deorphanization via Focused Library Synthesis

The compound's favorable computed physicochemical profile (MW 388.5, XLogP3 0.8, TPSA 77 Ų, HBD 2, HBA 5) places it within oral drug-like chemical space [2]. Its modular architecture—comprising independently variable dimethoxyphenyl, N-methylpyrrole, and morpholinoethyl urea modules—makes it an attractive starting scaffold for parallel library synthesis aimed at identifying novel kinase or GPCR ligands. The morpholino-urea motif is a recognized kinase hinge-binding pharmacophore, as evidenced by the mTOR inhibitor patent family (EP2542536B1) [3]. Laboratories seeking to deorphanize understudied kinases or GPCRs may procure this compound as a core scaffold for systematic SAR exploration.

Permeability Benchmarking Standard for Cellular Uptake Assays Comparing N-Methylated vs. Unmethylated Pyrrole Analogs

The N-methylpyrrole feature of this compound (HBD = 2) versus the des-methyl analog (predicted HBD = 3) creates a matched molecular pair for studying the impact of a single hydrogen bond donor on passive membrane permeability and P-glycoprotein efflux susceptibility [2]. The computed TPSA of 77 Ų and XLogP3 of 0.8 indicate the compound should exhibit moderate passive permeability, making it suitable as a benchmark in Caco-2 or MDCK permeability assays when compared head-to-head with the des-methyl analog. Procurement of both compounds as a matched pair enables rigorous investigation of the N-methylation effect on cellular pharmacokinetics independent of other structural variables.

Selectivity Panel Filler for Kinase Profiling Services Requiring Diverse Chemotypes

Given the compound's clean inactivity profile in three orthogonal biochemical assays [1] and its structural divergence from typical kinase inhibitor chemotypes (it lacks the canonical pyrimidine or quinazoline cores common to Type I kinase inhibitors), it may serve as a diversity element in broad kinase selectivity panels. Commercial kinase profiling services (e.g., Eurofins KinaseProfiler, Reaction Biology HotSpot) routinely include structurally diverse compounds to establish selectivity baselines. Procuring this compound for inclusion in such panels helps ensure that observed selectivity is not an artifact of testing only closely related chemotypes.

Quote Request

Request a Quote for 1-(3,5-dimethoxyphenyl)-3-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.